molecular formula C20H26N6O B6442227 4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549041-97-4

4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6442227
CAS No.: 2549041-97-4
M. Wt: 366.5 g/mol
InChI Key: UTVKNYKHJJSBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with cyclobutyl and cyclopropyl groups at positions 4 and 2, respectively. The piperazine moiety at position 6 is further functionalized with a 4-methoxypyrimidin-2-yl group.

Properties

IUPAC Name

4-cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c1-27-18-7-8-21-20(24-18)26-11-9-25(10-12-26)17-13-16(14-3-2-4-14)22-19(23-17)15-5-6-15/h7-8,13-15H,2-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVKNYKHJJSBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclobutyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C20H26N6
  • Molecular Weight : 350.5 g/mol
  • CAS Number : 2741920-76-1

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited various cancer cell lines, suggesting that modifications to the pyrimidine ring can enhance biological activity. For instance, analogs showed low-to-mid nanomolar inhibition potency against human breast tumor and colon tumor cell lines, indicating potential for development as anticancer agents .

Antiparasitic Activity

The compound's structural similarities to known antiparasitic agents suggest it may also possess antiprotozoal activity. Compounds in this class have been shown to selectively inhibit enzymes critical for the survival of parasites such as Plasmodium and Trypanosoma. For example, a related pyrimidine was found to inhibit dihydrofolate reductase-thymidylate synthase (DHFR-TS) in trypanosomes, which could be a target for this compound as well .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. For instance, derivatives with a piperazine moiety demonstrated enhanced selectivity and potency against resistant strains of Plasmodium falciparum, with IC50 values ranging from 0.051 to 0.216 µM . The selectivity index (SI) for these compounds was notably high, indicating a favorable therapeutic window.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications to the piperazine and pyrimidine components significantly influenced biological activity. For example, the presence of specific substituents on the pyrimidine ring improved binding affinity to target enzymes in both cancerous and parasitic cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Selectivity Index
AnticancerK562 (Chronic Myelogenous Leukemia)<1.0High
AntiparasiticPlasmodium falciparum NF540.051 - 0.216103.6 - 155.6
AntiparasiticTrypanosoma brucei1.00 - 6.57Moderate

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimidine core of the target compound distinguishes it from other heterocyclic systems in the evidence:

  • Oxazolo[4,5-d]pyrimidines (e.g., compounds 10–15 in ): These feature a fused oxazole-pyrimidine system, enhancing rigidity and planar aromaticity. Such cores are often utilized for their metabolic stability and binding affinity in kinase inhibitors .
  • Pyrazolopyrimidines (): Pyrazole fusion increases hydrogen-bonding capacity and diversifies substitution patterns, as seen in isomerization studies of pyrazolotriazolopyrimidines .

Key Difference : The target compound’s simple pyrimidine core lacks fused rings, which may reduce steric hindrance and improve synthetic accessibility compared to fused systems.

Substituent Effects on Piperazine Moieties

The piperazine group in the target compound is substituted with a 4-methoxypyrimidin-2-yl group. Contrasting substituents in analogous compounds include:

  • Sulfonyl Groups (): Compounds 10–15 bear methylsulfonyl, phenylsulfonyl, or tosyl groups, which are electron-withdrawing and may enhance metabolic stability or solubility .
  • Morpholino and Indazole Groups (): Morpholine substituents offer hydrogen-bond acceptors, while indazole groups contribute to π-π stacking interactions in kinase inhibitors .

Data Table: Comparative Overview of Key Compounds

Compound Class Core Structure Piperazine Substituent Yield (%) Melting Point (°C) Key Analytical Methods
Target Compound Pyrimidine 4-Methoxypyrimidin-2-yl N/A N/A NMR, MS (assumed)
Oxazolo[4,5-d]pyrimidines Fused oxazole-pyrimidine Sulfonyl groups 71–77 192–291 1H/13C-NMR, MS, Elemental
Thieno[3,2-d]pyrimidines Fused thiophene-pyrimidine Morpholino/indazole N/A N/A MS (reported: 519.3 M+)
Pyrazolopyrimidines Pyrazole-pyrimidine Hydrazine/amino groups N/A N/A NMR, X-ray (assumed)

Discussion of Research Findings

  • Electronic and Steric Effects : The 4-methoxypyrimidin-2-yl group on the target compound’s piperazine likely enhances solubility compared to sulfonyl groups in ’s compounds but may reduce metabolic stability due to lower electron-withdrawing capacity .
  • Biological Relevance: Piperazine derivatives in (e.g., morpholino-substituted thienopyrimidines) demonstrate kinase inhibitory activity, suggesting the target compound could share similar pharmacological profiles .
  • Synthetic Complexity : The cyclopropyl and cyclobutyl groups in the target compound may introduce steric challenges during synthesis, unlike the more straightforward alkyl/aryl substituents in ’s compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.